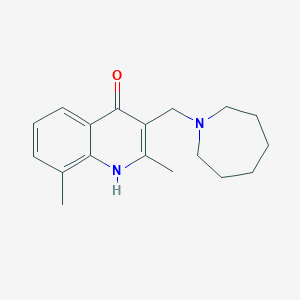

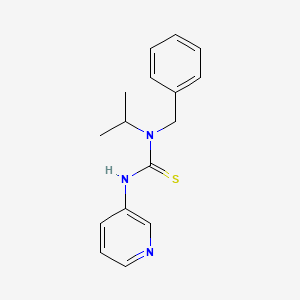

3-(1-azepanylmethyl)-2,8-dimethyl-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinolinol derivatives often involves multi-component reactions. For instance, a similar compound, Tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, is synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes using SnCl4, involving ring opening of cyclopropane and nucleophilic attack by amine (Porashar et al., 2022). Another related synthesis method is for 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine, which is derived from 3-amino-2-cyclohexen-1-one and 3-(dimethylamino)acrolein (Albright & Du, 2000).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is often characterized using various spectroscopic methods. For example, the novel compound 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized using FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis (Fatma et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of quinolinol derivatives varies based on their structure. For instance, 3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2-diaza-4-sulpho]azepines showed significant antibacterial and antifungal activities (Panwar & Singh, 2011).

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as melting points and solubility, can be significantly influenced by substitutions on the quinolinol ring. For example, methylation of the 8-quinolinol ligand in metal tris(8-quinolinolato) chelates alters their photoluminescence and thermal properties (Sapochak et al., 2001).

Chemical Properties Analysis

Quinolinol derivatives often exhibit diverse chemical properties, including reactivity towards nucleophilic and electrophilic reagents. The compound 3-[(dimethylamino)prop-2-enoyl]-4-hydroxyl-1-methylquinolin-2(1H)-one shows reactivity towards various nucleophiles and electrophiles, leading to the formation of heterocyclic compounds (Abdel-Megid et al., 2007).

properties

IUPAC Name |

3-(azepan-1-ylmethyl)-2,8-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-13-8-7-9-15-17(13)19-14(2)16(18(15)21)12-20-10-5-3-4-6-11-20/h7-9H,3-6,10-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPJNMWIZIPSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)

![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)

![(1S*,5R*)-3-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5594725.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)

![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)

![1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)